(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane (2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane
Brand Name: Vulcanchem
CAS No.: 17152-57-7
VCID: VC0091199
InChI: InChI=1S/C11H22O6/c1-12-6-7(13-2)8-9(14-3)10(15-4)11(16-5)17-8/h7-11H,6H2,1-5H3/t7-,8+,9+,10-,11-/m1/s1
SMILES: COCC(C1C(C(C(O1)OC)OC)OC)OC
Molecular Formula: C11H22O6
Molecular Weight: 250.29 g/mol

(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane

CAS No.: 17152-57-7

Main Products

VCID: VC0091199

Molecular Formula: C11H22O6

Molecular Weight: 250.29 g/mol

(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane - 17152-57-7

CAS No. 17152-57-7
Product Name (2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane
Molecular Formula C11H22O6
Molecular Weight 250.29 g/mol
IUPAC Name (2S,3S,4R,5R)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane
Standard InChI InChI=1S/C11H22O6/c1-12-6-7(13-2)8-9(14-3)10(15-4)11(16-5)17-8/h7-11H,6H2,1-5H3/t7-,8+,9+,10-,11-/m1/s1
Standard InChIKey MWCGWFVDFLEGFY-ZKKRXERASA-N
Isomeric SMILES COC[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC)OC)OC)OC
SMILES COCC(C1C(C(C(O1)OC)OC)OC)OC
Canonical SMILES COCC(C1C(C(C(O1)OC)OC)OC)OC
Synonyms Methyl 2-O,3-O,5-O,6-O-tetramethyl-β-D-galactofuranoside
PubChem Compound 22215467
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator